![molecular formula C15H22N2O4S B5772121 2-methoxy-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B5772121.png)
2-methoxy-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide, commonly known as MS-275, is a potent and selective histone deacetylase (HDAC) inhibitor. It is a small molecule that has shown promising results in preclinical studies for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.
Mechanism of Action
MS-275 works by inhibiting 2-methoxy-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation leads to chromatin condensation and gene silencing, which can contribute to the development and progression of cancer. By inhibiting 2-methoxy-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide enzymes, MS-275 promotes histone acetylation, leading to chromatin relaxation and gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the suppression of cancer cell growth and survival.
Biochemical and Physiological Effects
In addition to its effects on histone acetylation, MS-275 has been shown to have other biochemical and physiological effects. It can inhibit the activity of other enzymes, such as DNA methyltransferases and heat shock protein 90, which are involved in cancer cell survival and proliferation. MS-275 has also been shown to induce autophagy, a process by which cells degrade and recycle their own components, which can contribute to cancer cell death.
Advantages and Limitations for Lab Experiments
MS-275 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target enzymes. It has a high selectivity for 2-methoxy-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide enzymes, which reduces the risk of off-target effects. MS-275 has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
However, MS-275 also has some limitations for use in lab experiments. It can be toxic to normal cells at high doses, which can limit its therapeutic index. MS-275 can also induce the expression of genes that promote angiogenesis, which can contribute to tumor growth and metastasis.
Future Directions
There are several future directions for the research and development of MS-275. One direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another direction is the identification of biomarkers that can predict patient response to MS-275, which can help to personalize cancer therapy. MS-275 can also be studied in combination with other drugs, such as immunotherapies, to enhance its therapeutic effects. Finally, MS-275 can be studied in other diseases, such as neurodegenerative diseases, where 2-methoxy-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide inhibitors have shown promising results.
Synthesis Methods
The synthesis of MS-275 involves a multistep process that includes the reaction of 4-aminobenzenesulfonamide with 4-methylpiperidine-1-carboxylic acid, followed by the reaction with 2-methoxyacetyl chloride. The final product is purified by column chromatography to obtain MS-275 in high purity and yield.
Scientific Research Applications
MS-275 has been extensively studied for its potential use in cancer therapy. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. In addition, MS-275 has been found to sensitize cancer cells to radiation and chemotherapy, making it a promising candidate for combination therapy. MS-275 has also been studied in non-cancerous diseases, such as sickle cell disease, where it has been shown to increase fetal hemoglobin levels.
properties
IUPAC Name |
2-methoxy-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12-7-9-17(10-8-12)22(19,20)14-5-3-13(4-6-14)16-15(18)11-21-2/h3-6,12H,7-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COANFOQXAKBBEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5772041.png)
![3-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5772054.png)

![2-(3-methoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5772067.png)
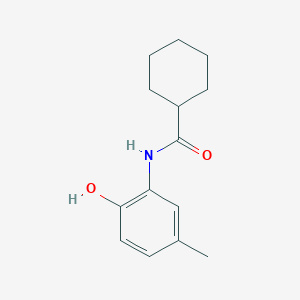
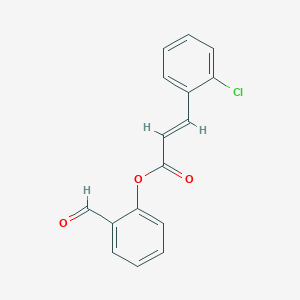
![3-methyl-2-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5772090.png)
![5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid](/img/structure/B5772099.png)
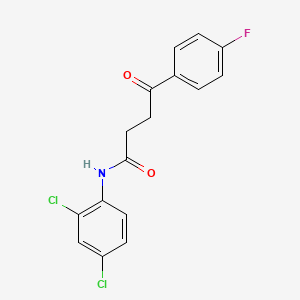
![2-({[(2-phenylethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5772116.png)
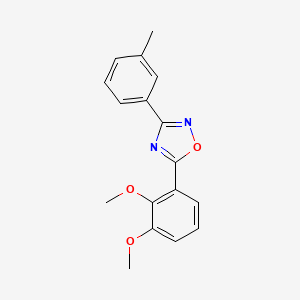

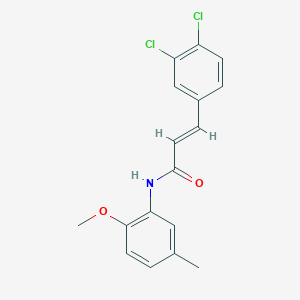
![3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5772150.png)